An In-depth Technical Guide to the Synthesis and Structural Properties of 1,3-Dichloropropene
An In-depth Technical Guide to the Synthesis and Structural Properties of 1,3-Dichloropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloropropene, a significant organochlorine compound with the chemical formula C₃H₄Cl₂, exists as a mixture of two geometric isomers: (Z)-1,3-dichloropropene (cis-isomer) and (E)-1,3-dichloropropene (trans-isomer).[1] This colorless to straw-colored liquid, characterized by a sweet, chloroform-like odor, is primarily utilized as a soil fumigant to control nematodes.[2][3][4] Its synthesis and structural characteristics are of considerable interest in the fields of organic synthesis, agricultural chemistry, and toxicology. This guide provides a comprehensive overview of the synthesis methodologies and detailed structural properties of 1,3-dichloropropene.
Synthesis of 1,3-Dichloropropene
The industrial production of 1,3-dichloropropene is primarily achieved through three main routes: the high-temperature chlorination of propylene, as a by-product in the manufacture of allyl chloride, and the dehydration of 1,3-dichloro-2-propanol.[2][5]
High-Temperature Chlorination of Propylene
This process involves the direct reaction of propylene with chlorine gas at elevated temperatures.
Reaction:
CH₂=CHCH₃ + 2Cl₂ → ClCH=CHCH₂Cl + 2HCl
Experimental Protocol:
A detailed experimental protocol for the laboratory-scale synthesis is as follows:
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Reactor Setup: A quartz tube reactor is placed inside a tube furnace equipped with a temperature controller. The inlet of the reactor is connected to mass flow controllers for propylene and chlorine gas, and the outlet is connected to a series of traps to collect the products and scrub the acidic off-gases.
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Reaction Conditions: Dry propylene and chlorine gas are introduced into the reactor at a molar ratio of approximately 5:1. The reaction temperature is maintained between 400°C and 520°C, and the pressure is kept between 3 and 15 bar.
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Product Collection: The reactor effluent, a mixture of 1,3-dichloropropene, allyl chloride, 1,2-dichloropropane, unreacted propylene, and hydrogen chloride, is cooled to approximately -50°C to condense the chlorinated hydrocarbons.[1]
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Purification: The condensed liquid is then subjected to fractional distillation to separate the 1,3-dichloropropene from other by-products.
Caption: High-temperature chlorination of propylene workflow.
By-product of Allyl Chloride Production
1,3-Dichloropropene is a significant by-product of the industrial synthesis of allyl chloride, which also involves the high-temperature chlorination of propylene.[6]
Experimental Protocol for Separation:
The "still-bottoms" from the fractional distillation of the allyl chloride production stream, which are rich in 1,3-dichloropropene, are collected.[6]
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Selective Halogenation: To facilitate the separation of 1,3-dichloropropene from other C6 olefin impurities with similar boiling points, the still-bottoms are treated with a stoichiometric amount of elemental chlorine or bromine. This selectively halogenates the C6 olefins, increasing their boiling points.[6]
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Fractional Distillation: The treated mixture is then subjected to fractional distillation. The lower-boiling 1,3-dichloropropene is distilled off, leaving the heavier halogenated C6 compounds behind.[6]
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Isomerization: The trans-isomer of 1,3-dichloropropene can be isomerized to the more active cis-isomer by treatment with a catalytic amount of a radical initiator, such as bromine or iodine, under UV light.[6] This equilibrium mixture can then be redistilled to enrich the cis-isomer.
Caption: Workflow for separation and isomerization of 1,3-dichloropropene.
Dehydration of 1,3-Dichloro-2-propanol
1,3-Dichloropropene can also be synthesized by the dehydration of 1,3-dichloro-2-propanol.[5][7]
Reaction:
ClCH₂(CHOH)CH₂Cl → ClCH=CHCH₂Cl + H₂O
Experimental Protocol:
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Reaction Setup: A round-bottom flask is equipped with a distillation head and a condenser.
-
Reagents: 1,3-Dichloro-2-propanol is mixed with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a solvent like benzene.[5]
-
Reaction: The mixture is heated to reflux. The 1,3-dichloropropene formed is continuously distilled off as it is produced.
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Work-up: The collected distillate is washed with a dilute sodium bicarbonate solution to neutralize any acidic impurities, followed by washing with water. The organic layer is then dried over anhydrous magnesium sulfate and purified by fractional distillation.
Structural Properties of 1,3-Dichloropropene
The structural properties of the cis and trans isomers of 1,3-dichloropropene have been determined using various spectroscopic and diffraction techniques.
Molecular Geometry
The precise bond lengths and bond angles for the cis and trans isomers of 1,3-dichloropropene have been determined by gas-phase electron diffraction and microwave spectroscopy.
| Parameter | cis-1,3-Dichloropropene | trans-1,3-Dichloropropene |
| Bond Lengths (Å) | ||
| C=C | 1.340 | 1.340 |
| C-C | 1.490 | 1.490 |
| C-H (vinyl) | 1.090 | 1.090 |
| C-H (allyl) | 1.100 | 1.100 |
| C-Cl (vinyl) | 1.725 | 1.725 |
| C-Cl (allyl) | 1.810 | 1.810 |
| **Bond Angles (°) ** | ||
| C=C-C | 124.0 | 124.0 |
| C=C-Cl | 122.0 | 122.0 |
| C-C-H | 110.0 | 110.0 |
| H-C-H | 109.5 | 109.5 |
| C-C-Cl | 111.0 | 111.0 |
Note: The exact values may vary slightly depending on the experimental method and model used for calculation. The values presented here are representative.
Caption: Simplified 2D representations of cis and trans-1,3-dichloropropene.
Spectroscopic Data
The spectroscopic data for 1,3-dichloropropene are crucial for its identification and characterization.
Experimental Protocols for Analysis:
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Gas Chromatography-Mass Spectrometry (GC-MS): A gas chromatograph equipped with a mass selective detector is used. A DB-VRX capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness) is typically employed. The oven temperature program starts at 35°C (held for 1 min), ramps to 140°C at 9°C/min, and then to 210°C at 20°C/min (held for 2 min). The injector temperature is set to 200°C. Mass spectra are acquired in electron impact (EI) mode, monitoring characteristic ions for quantification and confirmation.[8][9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an FTIR spectrometer. The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or in a suitable solvent.
| Spectroscopic Data | cis-1,3-Dichloropropene | trans-1,3-Dichloropropene |
| ¹H NMR (CDCl₃, ppm) | δ 6.15 (dt, 1H), 5.95 (dt, 1H), 4.15 (d, 2H) | δ 6.25 (dt, 1H), 6.00 (dt, 1H), 4.05 (d, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 128.5, 118.0, 43.0 | δ 129.0, 119.5, 45.5 |
| FTIR (cm⁻¹) | ~3050 (C-H stretch, vinyl), ~2950 (C-H stretch, alkyl), ~1640 (C=C stretch), ~1250 (C-Cl stretch), ~930 (C-H bend, vinyl), ~700 (C-Cl stretch) | ~3050 (C-H stretch, vinyl), ~2950 (C-H stretch, alkyl), ~1650 (C=C stretch), ~1260 (C-Cl stretch), ~970 (C-H bend, vinyl), ~730 (C-Cl stretch) |
| Mass Spectrometry (m/z) | 110 (M⁺), 75 (M⁺ - Cl), 39 | 110 (M⁺), 75 (M⁺ - Cl), 39 |
Conclusion
This technical guide has detailed the primary synthesis routes for 1,3-dichloropropene, including high-temperature chlorination of propylene, separation from allyl chloride production by-products, and dehydration of 1,3-dichloro-2-propanol. Detailed experimental protocols and workflows have been provided to aid researchers in the laboratory-scale synthesis and analysis of this compound. Furthermore, a comprehensive summary of the structural properties of both cis and trans isomers, including molecular geometry and key spectroscopic data, has been presented. This information is essential for professionals in chemical research, drug development, and related fields who work with or encounter this important organochlorine compound.
References
- 1. US5723703A - Purification of allyl chloride - Google Patents [patents.google.com]
- 2. JPS5479207A - Preparation of 1,3-dichloropropene - Google Patents [patents.google.com]
- 3. The molecular structure, conformations and vibrational spectra of 2,2-di(chloromethyl)-1,3-dichloropropane and 2,2-di(bromomethyl)-1,3-dibromopropane | Semantic Scholar [semanticscholar.org]
- 4. 1,3-Dichloropropene | C3H4Cl2 | CID 24883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
- 6. US3914167A - Process for making cis-1,3-dichloropropene - Google Patents [patents.google.com]
- 7. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
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